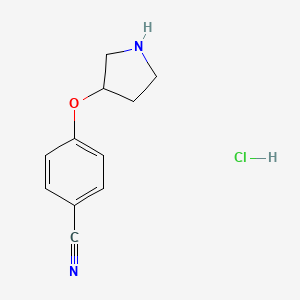![molecular formula C9H9NOS B1473439 [5-(Thiophen-3-yl)furan-2-yl]methanamine CAS No. 1694054-85-7](/img/structure/B1473439.png)
[5-(Thiophen-3-yl)furan-2-yl]methanamine
Overview
Description
5-(Thiophen-3-yl)furan-2-yl]methanamine, also known as 5-TFMA, is an organic compound that has been widely studied in recent years due to its potential applications in a variety of scientific fields. It is a derivative of the thiophene ring, which is a five-membered aromatic ring system containing one sulfur atom. 5-TFMA has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
[5-(Thiophen-3-yl)furan-2-yl]methanamine has been studied for its potential applications in a variety of scientific fields, including organic chemistry, materials science, and biochemistry. In organic chemistry, [5-(Thiophen-3-yl)furan-2-yl]methanamine has been used as a building block for the synthesis of other compounds, such as polythiophenes and polythiophene derivatives. In materials science, [5-(Thiophen-3-yl)furan-2-yl]methanamine has been used as a precursor for the synthesis of semiconducting polymers, which have potential applications in organic electronics. In biochemistry, [5-(Thiophen-3-yl)furan-2-yl]methanamine has been studied for its potential applications in drug delivery, as it has been shown to be able to penetrate cell membranes.
Mechanism of Action
The mechanism of action of [5-(Thiophen-3-yl)furan-2-yl]methanamine is not fully understood. However, it is thought to act by binding to certain proteins and enzymes in the cell, which can then lead to changes in the cell's physiology. For example, [5-(Thiophen-3-yl)furan-2-yl]methanamine has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. By binding to COX-2, [5-(Thiophen-3-yl)furan-2-yl]methanamine can inhibit its activity, which can lead to anti-inflammatory effects.
Biochemical and Physiological Effects
[5-(Thiophen-3-yl)furan-2-yl]methanamine has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects in cell culture and animal models. In addition, [5-(Thiophen-3-yl)furan-2-yl]methanamine has been shown to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and apoptosis. Finally, [5-(Thiophen-3-yl)furan-2-yl]methanamine has been shown to have anti-viral activity, as it has been shown to inhibit the replication of the human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
[5-(Thiophen-3-yl)furan-2-yl]methanamine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a relatively stable compound, which makes it suitable for use in long-term experiments. On the other hand, there are some limitations to the use of [5-(Thiophen-3-yl)furan-2-yl]methanamine in laboratory experiments. For example, it is a relatively low-potency compound, which means that it may require higher concentrations in order to achieve the desired effect. In addition, it is not soluble in water, which can make it difficult to use in some experiments.
Future Directions
There are several potential future directions for research on [5-(Thiophen-3-yl)furan-2-yl]methanamine. For example, more research is needed to better understand the mechanism of action of [5-(Thiophen-3-yl)furan-2-yl]methanamine and its effects on cellular physiology. In addition, more research is needed to determine the optimal concentrations and formulations of [5-(Thiophen-3-yl)furan-2-yl]methanamine for use in laboratory experiments. Finally, more research is needed to explore the potential applications of [5-(Thiophen-3-yl)furan-2-yl]methanamine in medicine, such as its potential use as an anti-inflammatory, antioxidant, anti-cancer, and anti-viral agent.
properties
IUPAC Name |
(5-thiophen-3-ylfuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c10-5-8-1-2-9(11-8)7-3-4-12-6-7/h1-4,6H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGQVVGZOGANPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Thiophen-3-yl)furan-2-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473357.png)
![Methyl 3-([2-(piperidin-2-YL)ethyl]sulfanyl)propanoate hydrochloride](/img/structure/B1473358.png)
![[(6-Piperazin-1-ylpyridin-3-yl)methyl]amine trihydrochloride](/img/structure/B1473359.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid](/img/structure/B1473364.png)

![4-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473367.png)

![[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1473370.png)

![3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1473376.png)

![{[1-(2,3,4-trifluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473379.png)